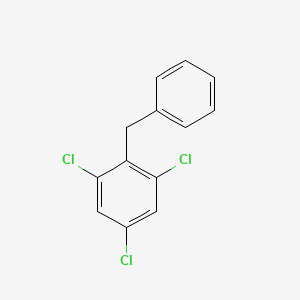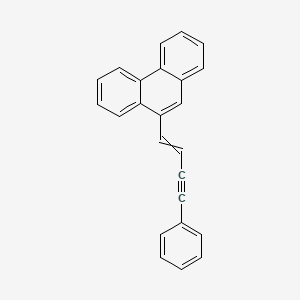
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by its unique structure, which includes a phenanthrene backbone substituted with a 4-phenyl-1-buten-3-ynyl group at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- typically involves multi-step organic reactions. One common method includes the coupling of phenanthrene with a suitable alkyne derivative under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce the 4-phenyl-1-buten-3-ynyl group to the phenanthrene core .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminium hydride.
Halogenation: Bromine, sulfuric acid.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Halogenation: Halogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways. For example, its aromatic nature enables it to participate in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: A parent compound with a simpler structure, lacking the 4-phenyl-1-buten-3-ynyl group.
Anthracene: A linear isomer of phenanthrene with different chemical properties and reactivity.
Naphthalene: A smaller PAH with two fused benzene rings, used in similar applications but with distinct properties.
Uniqueness
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research fields.
Propiedades
Número CAS |
65350-43-8 |
|---|---|
Fórmula molecular |
C24H16 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
9-(4-phenylbut-1-en-3-ynyl)phenanthrene |
InChI |
InChI=1S/C24H16/c1-2-10-19(11-3-1)12-4-5-13-20-18-21-14-6-7-15-22(21)24-17-9-8-16-23(20)24/h1-3,5-11,13-18H |
Clave InChI |
OTNOXNMRUUSHDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


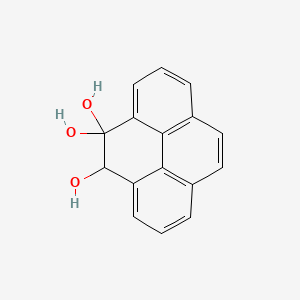
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
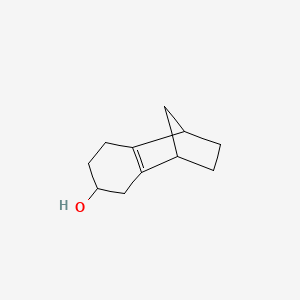
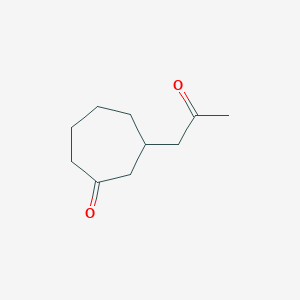
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
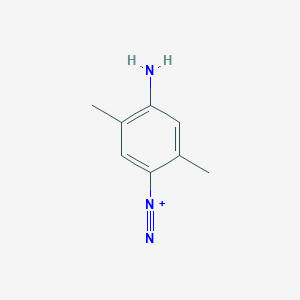
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
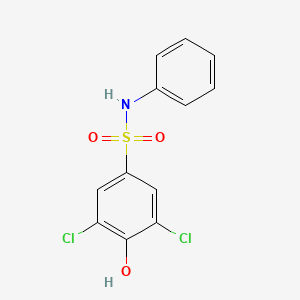
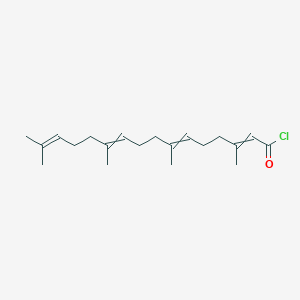
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
